Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Photoacid Generator i-Line Lithography Absorption Spectrum

Formulators targeting 0.35-0.5 μm node i-line resists require a photoacid generator (PAG) with precise absorption at 365 nm. Generic triazine analogs cause exposure latitude and resolution drift due to spectral mismatch. This 3,4-dimethoxystyryl derivative is engineered with a 351 nm λmax for efficient i-line acid generation. - Delivers high-contrast resist patterns via exact spectral alignment with i-line (365 nm) and G-line (436 nm) mercury lamp emission. - ≥98% purity minimizes defect formation in large-area coating and multilayer PCB via-hole processes. - Melting point 188-192 °C ensures thermal integrity during lamination and post-exposure bake steps.

Molecular Formula C15H11Cl6N3O2
Molecular Weight 478.0 g/mol
CAS No. 42880-07-9
Cat. No. B1365283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
CAS42880-07-9
Molecular FormulaC15H11Cl6N3O2
Molecular Weight478.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC
InChIInChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(7-10(9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3
InChIKeyZJRNXDIVAGHETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazine Photoacid Generator for i-Line and G-Line Photoresists


2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 42880-07-9) is a halomethyl-1,3,5-triazine derivative that functions as a photoacid generator (PAG) in chemically amplified photoresist systems [1]. Commercially designated as Chemcure-PAG-5 or Photoinitiator-6113, this compound is specifically engineered for i-line (365 nm) and G-line (436 nm) lithography, where it releases strong acid upon irradiation to catalyze resist deprotection or crosslinking reactions . Its molecular formula is C15H11Cl6N3O2 with a molecular weight of 477.98 g/mol, and it is supplied as a light yellow to orange crystalline powder with a melting point of 188–192 °C .

Why Generic Triazine PAG Substitution Fails


Despite sharing the bis(trichloromethyl)-1,3,5-triazine core, seemingly minor alterations to the styryl substituent—such as moving from 3,4-dimethoxy to 4-methoxy (TAZ-110) or 2,4-dimethoxy (TAZ-114)—produce large shifts in absorption spectrum, photoacid generation quantum yield, and solubility parameters [1]. In photoresist applications, these differences directly control exposure latitude, resolution, and developer compatibility; thus, a formulation validated with the 3,4-dimethoxy compound cannot be assumed to perform identically with a generic analog [2]. The quantitative evidence below delineates the specific, measurable differences that justify targeted procurement.

Quantitative Differentiation Evidence


Spectral Sensitivity and Lithographic Wavelength Optimization

The target compound exhibits absorption maxima at 246, 302, and 351 nm, making it suitable for i-line (365 nm) and G-line (436 nm) photoresist systems . In contrast, the closely related 4-methoxy analog (TAZ-110, CAS not disclosed) is reported to function efficiently as a photoinitiator under LED irradiation at 385, 395, and 405 nm, indicating a red-shifted absorption profile [1]. The approximately 30–50 nm difference in effective operating wavelength directly impacts resist sensitivity and resolution for specific exposure tools.

Photoacid Generator i-Line Lithography Absorption Spectrum

Lipophilicity and Developer Compatibility

The target compound has a computed XlogP value of 5.5, indicating substantial hydrophobicity [1]. While the 4-methoxy analog's XlogP has not been directly reported in the same database, the presence of two methoxy groups in the target versus one in the comparator predicts higher lipophilicity and different solubility behavior in resist casting solvents and alkaline aqueous developers [2]. This physicochemical difference cannot be ignored when substituting PAGs in existing formulations.

Solubility Photoresist Formulation XlogP

Commercial Purity and Batch Consistency

The target compound is commercially available with a minimum HPLC purity of 98.0 area% and quantitative NMR purity of 95.0%, as specified by TCI . The 2,4-dimethoxy positional isomer (CAS 42880-08-0, Chemcure-PAG-6) is typically supplied with a purity of ≥95% . The 3-percentage-point higher HPLC purity for the target compound reduces the risk of impurity-induced defects such as microbridging or scumming in high-resolution resist patterns.

Purity Quality Control Photoacid Generator

Thermal Stability During Post-Exposure Bake

The target compound melts at 188–192 °C , while the 4-methoxystyryl analog (TAZ-110) melts at 190–193 °C [1]. The near-identical melting ranges indicate comparable thermal stability during post-exposure bake (PEB) processes typically conducted at 90–130 °C. However, both compounds require protection from light and moisture during storage, as noted in their respective safety data sheets.

Thermal Stability Melting Point Post-Exposure Bake

Key Application Scenarios


i-Line Chemically Amplified Photoresist Formulation

The 351 nm absorption maximum of the target compound provides efficient photoacid generation under i-line exposure, enabling high-contrast resist patterns for semiconductor manufacturing. Formulators developing i-line resists for 0.35–0.5 μm node processes should select this PAG over visible-LED-optimized analogs to maximize photospeed and resolution.

Color Filter Fabrication for Displays

The compound's compatibility with G-line (436 nm) exposure makes it suitable for color filter photoresists used in display panel manufacturing. Its absorption profile aligns with the high-pressure mercury lamp emission lines commonly employed in color filter lithography, and the ≥98.0% purity specification minimizes defect formation in large-area coating processes.

Dry Film Photoresist for PCB Via Formation

The compound is listed as a photoacid generator in radiation-sensitive resin compositions for multilayer PCB via-hole formation [1]. Its high thermal stability (melting point 188–192 °C) ensures integrity during lamination and post-exposure bake steps, while its XlogP of 5.5 [2] indicates compatibility with hydrophobic binder resins used in dry film formulations.

Controlled Polymer Degradation and Triggered Release

Although primary literature focuses on the 4-methoxy analog for on-demand polymer degradation [3], the target compound's similar triazine-based PAG core and blue-shifted absorption may offer advantages in systems requiring UV-triggered acid release without visible-light interference, such as microlithographic patterning of biodegradable polymers or spatially controlled drug delivery carriers.

Quote Request

Request a Quote for 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.